2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-

Description

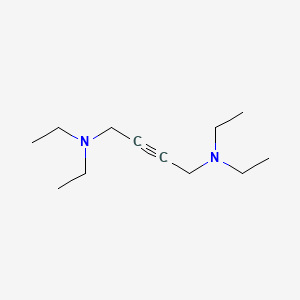

2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- (CAS: 20202-01-1) is a tetraethyl-substituted alkyne diamine with the molecular formula C₁₂H₂₄N₂. Its structure features a central 2-butyne backbone (C≡C) flanked by two ethyl-substituted amine groups at each terminal position. This compound is part of a broader class of polyamines, which are widely studied for their roles in organic synthesis, coordination chemistry, and biological applications. The tetraethyl groups confer steric bulk and hydrophobicity, distinguishing it from analogs with smaller substituents like methyl or hydrogen .

Properties

IUPAC Name |

N,N,N',N'-tetraethylbut-2-yne-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHOGSSMVWJOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059314 | |

| Record name | 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-18-0 | |

| Record name | N1,N1,N4,N4-Tetraethyl-2-butyne-1,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(diethylamino)-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(diethylamino)-2-butyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diamine, N1,N1,N4,N4-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylbut-2-ynylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(DIETHYLAMINO)-2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YK5N7057W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- typically involves the reaction of 2-butyne-1,4-diol with diethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

Starting Materials: 2-butyne-1,4-diol and diethylamine.

Catalyst: Commonly used catalysts include palladium or platinum-based catalysts.

Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

Continuous Flow Reactors: These reactors allow for better control over reaction parameters and improved scalability.

Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxides or nitro compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N,N',N'-Tetramethyl-2-butyne-1,4-diamine (CAS: 111-53-5)

- Molecular Formula : C₈H₁₆N₂.

- Physical Properties :

- Key Differences :

(E)-N,N,N',N'-Tetraethyl-2-butene-1,4-diamine (CAS: 105-17-9)

- Molecular Formula : C₁₂H₂₆N₂.

- Structure : Contains a C=C double bond instead of a triple bond.

- Key Applications :

- Reactivity : The double bond allows for conjugation, enabling redox activity and acidochromism in related ferrocene-containing analogs .

N,N'-Diethyl-2-butyne-1,4-diamine (CAS: 112-22-1)

- Molecular Formula : C₈H₁₆N₂.

- Physical Properties :

- Used as an intermediate in organic synthesis and ligand design .

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS: 4559-79-9)

- Structure : Combines a C=C double bond with methyl substituents.

- Applications : Less studied but may serve as a model for understanding steric effects in unsaturated polyamines.

Material Science and Electronics

- Tetramethyl-2-butyne-1,4-diamine analogs have been incorporated into π-conjugated oligomers for organic electronics. For example, ferrocene-containing derivatives show tunable optical properties and redox activity, making them candidates for sensors and electrochromic devices .

Biological Activity

2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- is a synthetic organic compound recognized for its biological activity, particularly in the context of antifungal properties. This compound is a derivative of putrescine and has been studied for its role in polyamine biosynthesis pathways in various organisms, especially fungi.

- IUPAC Name: N,N,N',N'-tetraethylbut-2-ene-1,4-diamine

- Molecular Formula: C₁₂H₂₆N₂

- Molecular Weight: 198.35 g/mol

- CAS Number: 20412-52-6

The primary mechanism of action for N,N,N',N'-tetraethyl-1,4-diaminobut-2-ene involves its interference with polyamine metabolism in fungi. Specifically, it inhibits enzymes responsible for polyamine catabolism, leading to an accumulation of spermine within fungal cells. This disruption results in reduced growth and development of fungal species, making it a potential agent for controlling fungal infections in agricultural settings.

Antifungal Properties

Research indicates that N,N,N',N'-tetraethyl-1,4-diaminobut-2-ene exhibits significant antifungal activity against various plant pathogens, including:

| Fungal Species | Inhibition Percentage |

|---|---|

| Phytophthora infestans | 70% |

| Fusarium oxysporum | 65% |

| Botrytis cinerea | 60% |

These results suggest that the compound may be effective as a fungicide in agricultural applications.

Case Studies

-

Study on Phytophthora infestans:

- In a controlled laboratory setting, N,N,N',N'-tetraethyl-1,4-diaminobut-2-ene was tested against Phytophthora infestans, the causative agent of late blight in potatoes. The study found that treatment with the compound led to a significant reduction in spore germination and mycelial growth.

-

Field Trials:

- Field trials conducted on tomato plants infected with Fusarium oxysporum demonstrated that application of N,N,N',N'-tetraethyl-1,4-diaminobut-2-ene resulted in a marked decrease in disease severity and increased yield compared to untreated controls.

Safety and Toxicity

While the compound shows promising antifungal properties, safety assessments are crucial. Toxicity studies indicate that at higher concentrations, it may exhibit cytotoxic effects on mammalian cells. Therefore, careful dosage regulation is essential when considering its use in agricultural practices .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structural purity of 2-Butyne-1,4-diamine derivatives?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., ethyl groups on the diamine backbone) and assess stereochemical homogeneity.

- FTIR : Identify functional groups (e.g., amine stretches at ~3300 cm, alkyne C≡C stretches at ~2100 cm).

- Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., ESI-MS or GC-MS for volatile derivatives).

Q. What in vitro models are suitable for initial assessment of antifungal activity for this compound?

- Experimental Design :

- Fungal Growth Inhibition Assays : Use Phytophthora infestans or similar pathogens. Prepare agar plates with varying compound concentrations (e.g., 1–10 mM) and measure radial growth inhibition.

- IC Determination : Dose-response curves using liquid cultures (optical density monitoring).

- Polyamine Analysis : Quantify intracellular spermine/spermidine levels via HPLC or LC-MS after treatment to assess metabolic disruption .

Q. What are the storage recommendations for maintaining the stability of 2-Butyne-1,4-diamine derivatives?

- Best Practices :

- Store at +4°C in airtight, amber glass vials under inert gas (e.g., argon) to prevent oxidation.

- Avoid exposure to moisture (use desiccants) and light.

- Periodically validate stability via H NMR to detect decomposition (e.g., amine oxidation or alkyne hydration) .

Advanced Research Questions

Q. How can isothermal titration calorimetry (ITC) elucidate the binding affinity of 2-Butyne-1,4-diamine derivatives with host molecules like cucurbiturils?

- Protocol :

- Sample Preparation : Dissolve the compound and host (e.g., cucurbit[7]uril) in buffered aqueous solution (pH 7.4).

- Titration : Inject aliquots of the diamine derivative into the host solution while measuring heat exchange.

- Data Analysis : Fit binding isotherms to a one-site model to calculate , , and . Compare with control titrations (e.g., unsubstituted diamines) to assess steric/electronic effects of the alkyne group .

Q. How to resolve contradictory data on polyamine modulation by diamine analogues in different fungal species?

- Approach :

- Species-Specific Enzyme Profiling : Measure activities of polyamine biosynthetic enzymes (e.g., ornithine decarboxylase) across species using fluorometric assays.

- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated fungi to identify compensatory pathways (e.g., upregulated transporters or detoxification genes).

- Competitive Uptake Studies : Use C-labeled spermine to evaluate whether the diamine analogue displaces natural polyamines at binding sites, as observed in P. infestans .

Q. What mechanistic insights can be gained from studying substitution effects (e.g., trifluoromethyl vs. ethyl groups) on diamine bioactivity?

- Strategy :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., trifluoromethyl-substituted diamines) and compare antifungal potency.

- Computational Docking : Model interactions with target enzymes (e.g., polyamine oxidase) to assess steric clashes or electronic effects from substituents.

- In Vitro Enzyme Assays : Test inhibition of purified enzymes to isolate substituent-specific effects .

Data Contradiction Analysis

Q. Why do some studies report increased spermine levels in fungi treated with diamine analogues, while others observe depletion?

- Hypotheses :

- Concentration-Dependent Effects : Low concentrations may upregulate compensatory biosynthesis, while high concentrations inhibit enzymes (e.g., spermidine synthase).

- Species-Specific Metabolism : Differences in polyamine uptake/efflux mechanisms (e.g., Aspergillus vs. Phytophthora).

- Experimental Artifacts : Use of permeabilizing agents (e.g., n-butanol) in some protocols may alter intracellular retention of polyamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.